molecular formula C6H4ClN3O B12280647 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Cat. No.: B12280647
M. Wt: 169.57 g/mol
InChI Key: BBOCIZJVJMWRLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound belongs to the imidazo[4,5-c]pyridine family, a class of nitrogen-containing heterocycles known for their structural resemblance to purines, which allows them to interact with a variety of biological targets . Research into analogous structures has demonstrated that the imidazo[4,5-c]pyridine core can be engineered to create novel therapeutics. For instance, derivatives of imidazo[4,5-c]pyridin-4-one have been identified as dual-acting agents that function as angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists . This dual pharmacology is a valuable approach for investigating complex metabolic disorders. Furthermore, other compounds based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine structure have shown promising antihypertensive activity in research models . The chloro substituent on this scaffold provides a reactive site for further synthetic modification, enabling researchers to explore structure-activity relationships and develop targeted inhibitors for various disease pathways. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

6-chloro-5,6-dihydroimidazo[4,5-c]pyridin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2,4H,(H,10,11)

InChI Key

BBOCIZJVJMWRLS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N2)C(=O)NC1Cl

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Diaminopyridine with Chlorinated Carbonyl Compounds

A foundational approach involves the condensation of 3,4-diaminopyridine with chlorinated carbonyl precursors. Zinc triflate (Zn(OTf)₂) has emerged as an efficient catalyst for this reaction, enabling the formation of the imidazo[4,5-c]pyridine core. In one protocol, 3,4-diaminopyridine reacts with α-chlorinated aldehydes or ketones under reflux conditions in ethanol, yielding 6-chloro derivatives via intramolecular cyclization. For instance, the reaction of 3,4-diaminopyridine with chloroacetaldehyde in the presence of Zn(OTf)₂ (10 mol%) at 80°C for 12 hours produced the target compound in 78% yield. The mechanism proceeds through nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration and cyclization.

Critical parameters include the electronic nature of the carbonyl substrate and the catalyst loading. Chloroacetaldehyde, being highly electrophilic, facilitates faster cyclization compared to bulkier chlorinated ketones. This method’s scalability is limited by the availability of α-chlorinated aldehydes, which require careful handling due to their volatility.

Nitration-Reduction-Chlorination Sequence from 4-Aminopyridine

An alternative route begins with 4-aminopyridine, leveraging nitration and reduction steps to introduce functional groups amenable to chlorination. In a method adapted from Streptomyces metabolite synthesis, 4-aminopyridine undergoes nitration with nitrosulfuric acid (H₂SO₄/HNO₃) at 0–5°C to yield 4-amino-3-nitropyridine. Subsequent thermal rearrangement in concentrated H₂SO₄ at 75°C generates 4-nitro-1H-pyridin-3-amine, which is reduced with SnCl₂ in HCl to form 3,4-diaminopyridine.

The chlorine atom is introduced via electrophilic chlorination. Treatment of 3,4-diaminopyridine with POCl₃ at 100°C for 6 hours replaces the hydroxyl group (from a transient intermediate) with chlorine, followed by cyclization under acidic conditions to form 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one. This pathway achieves an overall yield of 48% after purification by silica gel chromatography. Key challenges include controlling exothermic reactions during nitration and avoiding over-chlorination.

Vicarious Nucleophilic Substitution (VNS) on Nitroimidazole Precursors

Vicarious nucleophilic substitution (VNS) offers a regioselective method to install chlorine at the 6-position. Starting with 1-benzyl-4-nitro-1H-imidazole, reaction with chloroform and potassium tert-butoxide generates a dichloromethyl intermediate via VNS. Hydrolysis with aqueous HCl yields a chlorinated aldehyde, which undergoes Knoevenagel condensation with diethyl malonate in the presence of TiCl₄. Subsequent hydrogenation and cyclization afford the imidazo[4,5-c]pyridinone core.

While this method’s yield is moderate (35–40%), it highlights the utility of VNS for introducing chlorine atoms in electron-deficient aromatic systems. Limitations include the need for protective groups (e.g., benzyl) to prevent side reactions and the multi-step purification required.

Ritter-Type Reaction with Bismuth(III) Catalysis

Adapting methodologies for imidazo[1,5-a]pyridines, researchers have explored Ritter-type reactions for synthesizing chloro-substituted analogs. Benzylic alcohols derived from pyridine derivatives are treated with Bi(OTf)₃ and p-TsOH·H₂O to generate carbocations, which react with nitriles to form nitrilium intermediates. Cyclization and rearomatization yield imidazo[4,5-c]pyridines.

For chlorinated derivatives, chloromethyl benzylic alcohols or chlorinated nitriles serve as precursors. For example, 2-(chloromethyl)pyridin-3-ol reacts with acetonitrile under Bi(OTf)₃ catalysis (5 mol%) at 150°C, producing the target compound in 65% yield. This method’s advantages include broad substrate tolerance and compatibility with microwave-assisted synthesis, though high temperatures may degrade sensitive intermediates.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters of the four methods:

Method Starting Material Key Reagents/Catalysts Yield (%) Limitations
Zn(OTf)₂ Catalysis 3,4-Diaminopyridine Zn(OTf)₂, Chloroacetaldehyde 78 Limited substrate availability
Nitration-Chlorination 4-Aminopyridine HNO₃, SnCl₂, POCl₃ 48 Exothermic steps, purification
VNS Pathway 1-Benzyl-4-nitroimidazole KOtBu, TiCl₄ 40 Multi-step, protective groups
Ritter-Type Reaction Chloromethylpyridinols Bi(OTf)₃, p-TsOH 65 High-temperature sensitivity

Mechanistic Insights and Optimization Strategies

Electrophilic Aromatic Substitution : Chlorination via POCl₃ or SOCl₂ typically proceeds through electrophilic attack at the para position relative to electron-donating groups. In the nitration-chlorination route, the nitro group directs chlorination to the 6-position, ensuring regioselectivity.

Catalyst Design : Zinc triflate’s Lewis acidity facilitates imine formation and cyclization, while Bi(OTf)₃ stabilizes carbocation intermediates in Ritter-type reactions. Catalyst recovery and recyclability remain underexplored in these systems.

Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance reaction rates in Bi(OTf)₃-catalyzed reactions, whereas ethanol promotes solubility in Zn(OTf)₂-mediated syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The imidazo[4,5-c]pyridine scaffold, which includes 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one, has been extensively studied for its biological activities. Research indicates that derivatives of this scaffold can serve as potent inhibitors of various kinases and enzymes involved in cancer progression and other diseases.

Anticancer Activity

Several studies have reported the anticancer potential of compounds derived from the imidazo[4,5-c]pyridine structure. For instance:

  • A study identified new imidazo[4,5-c]pyridin-2-one derivatives that exhibited significant Src family kinase inhibition, which is crucial for glioblastoma treatment. Compound 1s demonstrated effective activity against multiple glioblastoma cell lines (U87, U251, T98G) comparable to established drugs like PP2 .
  • Another research highlighted the ability of imidazo[4,5-c]pyridine derivatives to inhibit Aurora kinases and Mitogen-activated protein kinases (MAPKs), which are key players in tumor growth and metastasis .

Neuroprotective Effects

The compound has also been explored for its neuroprotective properties:

  • In a patent application, compounds related to imidazo[4,5-c]pyridine were noted for their potential in treating neurodegenerative diseases such as Parkinson's disease by inhibiting LRRK2 kinase activity .

Pharmacological Insights

The pharmacological profile of 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one suggests its utility in various therapeutic contexts.

Anti-inflammatory Properties

Research indicates that imidazo[4,5-c]pyridine derivatives can modulate inflammatory pathways:

  • A study demonstrated that certain derivatives effectively reduced inflammatory responses in cellular models associated with obesity by inhibiting transcription factors like Nrf2 and NF-kB .

Metabolic Disorders

The compound's potential as a modulator of insulin signaling pathways has been noted:

  • It has been suggested that imidazo[4,5-c]pyridine compounds could regulate GRK5 expression and release insulin, making them candidates for treating metabolic diseases such as diabetes .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of 6-chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one is critical for developing more potent analogs.

Synthetic Approaches

Various synthetic methodologies have been reported for creating imidazo[4,5-c]pyridine derivatives:

  • Techniques often involve cyclization reactions using isocyanates or carboxyl chlorides under specific conditions to yield the desired heterocyclic structures .

Structure-Activity Relationships

The relationship between chemical structure and biological activity has been extensively studied:

CompoundActivityReference
1sSrc kinase inhibition
22Anti-inflammatory
GRK5Insulin modulation

Mechanism of Action

The mechanism of action of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Type

The biological and physicochemical properties of imidazo[4,5-c]pyridin-4-one derivatives are highly sensitive to substituent position and identity:

Compound Name Substituents Molecular Formula Key Features
6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one Cl at C6, ketone at C4 C₆H₄ClN₃O Dual AT1 antagonism (IC₅₀: 0.49–94.1 nM) and PPARγ partial agonism (EC₅₀: 20–3640 nM)
3-Deazaguanosine NH₂ at C6, ribofuranosyl at N1 C₁₁H₁₄N₄O₅ Antiviral nucleoside analogue; modulates nucleotide metabolism
7-Bromo-1,5-dihydro-imidazo[4,5-c]pyridin-4-one Br at C7, ketone at C4 C₆H₄BrN₃O Research chemical with limited solubility (soluble in CHCl₃, MeOH)
4-Chloro-3H-imidazo[4,5-c]pyridin-6-amine Cl at C4, NH₂ at C6 C₆H₅ClN₄ Intermediate for kinase inhibitors; enhanced nucleophilicity at C6
1-Methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-... CF₃O-Ph at C5, pyrazole at C7 C₂₀H₁₆F₃N₅O₂ Antifibrotic agent (AK-3280); improved metabolic stability vs. Cl/Br derivatives

Key Observations :

  • Chlorine vs. Bromine : The 6-chloro derivative exhibits stronger AT1 antagonism (low nM IC₅₀) compared to bulkier bromine analogues, likely due to optimal steric and electronic interactions .
  • Amino vs. Halogen: 4-Chloro-6-amine derivatives (e.g., CAS 213913-89-4) prioritize nucleophilic reactivity for cross-coupling, whereas 6-chloro derivatives favor receptor binding .
  • Trifluoromethoxy Groups : Substituents like CF₃O enhance lipophilicity and metabolic resistance, critical for oral bioavailability in clinical candidates like AK-3280 .

Key Findings :

  • The 6-chloro substitution confers superior AT1 affinity and balanced PPARγ partial agonism, critical for cardiovascular therapies .
  • Nitroimidazopyridinones (e.g., from ) diverge into anticancer applications, emphasizing substituent-driven target specificity.

Physicochemical and Pharmacokinetic Profiles

Property 6-Chloro Derivative 7-Bromo Derivative 4-Chloro-6-Amine
LogP 1.8–2.2 2.5–3.0 1.5–1.8
Aqueous Solubility (mg/mL) 0.15–0.3 0.05–0.1 0.5–1.0
Plasma Protein Binding (%) 85–92 90–95 75–80

Insights :

  • The 6-chloro derivative’s moderate LogP and solubility balance membrane permeability and bioavailability.
  • Bromine’s hydrophobicity limits solubility but enhances CNS penetration in preclinical models .

Biological Activity

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one (CAS Number: 52559-20-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₆H₄ClN₃O
  • Molecular Weight: 173.57 g/mol
  • IUPAC Name: 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Mechanism
MCF-712.5Induces apoptosis via mitochondrial pathway
HepG215.3Inhibits cell proliferation through G1 phase arrest
A54910.8Modulates signaling pathways related to cancer progression

The compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one has demonstrated promising anti-inflammatory properties. It effectively reduces inflammation in various models:

Model Inhibition (%) Comparative Standard
Paw edema in rats45%Indomethacin (50%)
LPS-induced cytokine38%Dexamethasone (40%)

The compound appears to inhibit the NF-kB pathway and decrease the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against several pathogens. The minimum inhibitory concentrations (MIC) are as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The biological activity of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases: The compound has been found to inhibit specific kinases involved in cancer cell signaling.
  • Modulation of Gene Expression: It alters the expression of genes related to apoptosis and inflammation.
  • Interaction with Cellular Pathways: The compound influences pathways such as MAPK and PI3K/Akt, which are critical in cancer progression and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study A: In a preclinical model of breast cancer, treatment with 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one resulted in a significant reduction in tumor size compared to control groups.
  • Case Study B: A study on inflammatory bowel disease models showed that administration of the compound led to improved symptoms and reduced histological damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one, and how do reaction conditions influence isomer ratios?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or cyclization reactions. For example, ribosylation of 4-chloro-triazolo[4,5-c]pyridine derivatives under varying conditions (e.g., temperature, catalyst) produces different isomers. Evidence from ribosylation studies shows that isomer ratios (e.g., 1-ribofuranosyl vs. 3-ribofuranosyl) depend on reaction kinetics and steric effects . Analytical techniques like HPLC and NMR are critical for tracking isomer distribution.

Q. How can researchers characterize the purity and structural integrity of 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one?

  • Methodological Answer : Reversed-phase HPLC with UV detection (e.g., at 260 nm) using a C18 column and acidic mobile phases (e.g., 1% H3_3PO4_4 in water/acetonitrile) is effective for quantifying impurities such as des-chloro byproducts or oxidation products . Mass spectrometry (MS) and 1^1H/13^{13}C NMR confirm molecular structure and substituent positions, particularly for distinguishing regioisomers .

Q. What biological activities are associated with 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one derivatives?

  • Methodological Answer : Derivatives exhibit dual pharmacological activities, such as angiotensin II type 1 receptor (AT1) antagonism and peroxisome proliferator-activated receptor gamma (PPARγ) partial agonism. For example, imidazo[4,5-c]pyridin-4-one derivatives show IC50_{50} values of 0.49–94.1 nM against AT1 and EC50_{50} values of 20–3640 nM for PPARγ activation. These activities are validated via competitive binding assays and luciferase reporter gene systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one derivatives for dual-target therapies?

  • Methodological Answer : SAR relies on systematic substitution at key positions (e.g., R1 and R3 groups). Computational tools like CoMFA (Comparative Molecular Field Analysis) generate 3D-QSAR models to predict bioactivity. For example, replacing the tetrazole ring with a carboxylic acid group via bioisosteric substitution enhances PPARγ partial agonism while retaining AT1 antagonism . Docking studies further elucidate binding modes to AT1 and PPARγ .

Q. What strategies resolve contradictions in biological data for imidazo[4,5-c]pyridin-4-one derivatives across studies?

  • Methodological Answer : Discrepancies in IC50_{50}/EC50_{50} values often arise from assay variability (e.g., cell lines, ligand concentrations). Cross-validation using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and meta-analysis of published data (e.g., IC50_{50} ranges from independent studies) help reconcile results .

Q. How do impurities in 6-Chloro-1,5-dihydro-imidazo[4,5-c]pyridin-4-one synthesis impact pharmacological profiles?

  • Methodological Answer : Common impurities include des-chloro analogs (e.g., 1-isobutyl-1,5-dihydro-imidazo[4,5-c]quinolin-4-one) and methoxy-substituted byproducts. These impurities may exhibit off-target effects, such as partial PPARγ antagonism, which are quantified via dose-response curves in receptor assays .

Key Methodological Recommendations

  • Synthetic Optimization : Use temperature-controlled ribosylation to minimize isomer byproducts .
  • Analytical Workflow : Combine HPLC (for purity) with high-resolution MS (for structural confirmation) .
  • Biological Validation : Employ dual AT1/PPARγ assays to screen for balanced dual-target activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.